2-((2-oxo-2H-chromen-3-yl)methoxy)benzaldehyde
Overview
Description
2-((2-oxo-2H-chromen-3-yl)methoxy)benzaldehyde is a compound that belongs to the class of chromone derivatives. Chromones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzaldehyde group attached to a chromone moiety, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Similar compounds, such as coumarin derivatives, have been reported to interact with a variety of enzymes and receptors in organisms . For instance, they have been found to inhibit topoisomerase II and tyrosine kinase .
Mode of Action
It’s worth noting that coumarin derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antioxidant, anticoagulant, anti-hiv, antihyperlipidemic, and antitumor effects . These effects are likely due to the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
Coumarin derivatives have been associated with a variety of physiological actions, including cns depressant activity, antifungal, and antibacterial activities . These actions suggest that the compound may affect multiple biochemical pathways.
Result of Action
Similar compounds have shown potent inhibitory activity against gram-positive bacteria, gram-negative bacteria, and fungi . This suggests that the compound may have antimicrobial properties.
Biochemical Analysis
Biochemical Properties
2-((2-oxo-2H-chromen-3-yl)methoxy)benzaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The compound exhibits inhibitory effects on certain enzymes, such as tyrosine kinase and topoisomerase II, which are critical for cell signaling and DNA replication, respectively . These interactions suggest that this compound could be a potential candidate for therapeutic applications targeting these enzymes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Additionally, this compound affects gene expression by altering the activity of transcription factors like NF-κB, leading to changes in the expression of genes involved in inflammation and apoptosis . Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to inhibition or activation depending on the enzyme’s role. For instance, its binding to tyrosine kinase results in the inhibition of phosphorylation events crucial for signal transduction . Additionally, the compound can induce changes in gene expression by interacting with DNA or RNA polymerases, thereby affecting transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting the overall metabolic flux and levels of key metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is often found in the nucleus and mitochondria, where it can interact with DNA and mitochondrial enzymes, respectively. Post-translational modifications, such as phosphorylation, can influence its targeting to specific organelles, thereby modulating its function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-oxo-2H-chromen-3-yl)methoxy)benzaldehyde typically involves the condensation of 3-formylchromone with 2-hydroxybenzaldehyde. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale organic synthesis techniques. These may include the use of continuous flow reactors to optimize reaction conditions and improve yield. The purification process often involves recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((2-oxo-2H-chromen-3-yl)methoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The chromone moiety can be reduced to form dihydrochromones.
Substitution: The benzaldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-((2-oxo-2H-chromen-3-yl)methoxy)benzoic acid.
Reduction: 2-((2-dihydro-2H-chromen-3-yl)methoxy)benzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-oxo-2H-chromen-3-yl)methoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-oxo-2H-chromen-3-yl)methoxy)acetic acid
- 2-((2-oxo-2H-chromen-3-yl)methoxy)propanoic acid
- 2-((2-oxo-2H-chromen-3-yl)methoxy)butanoic acid
Uniqueness
2-((2-oxo-2H-chromen-3-yl)methoxy)benzaldehyde is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions. Its combination of a chromone moiety with a benzaldehyde group provides a versatile scaffold for the development of new compounds with diverse biological activities .
Properties
IUPAC Name |
2-[(2-oxochromen-3-yl)methoxy]benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c18-10-13-6-2-3-7-15(13)20-11-14-9-12-5-1-4-8-16(12)21-17(14)19/h1-10H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGHUNIWQKXESA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)COC3=CC=CC=C3C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566475 | |
Record name | 2-[(2-Oxo-2H-1-benzopyran-3-yl)methoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60566475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142209-30-1 | |
Record name | 2-[(2-Oxo-2H-1-benzopyran-3-yl)methoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60566475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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